molecular formula C21H21N5O2 B5574387 5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone

5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone

Cat. No.: B5574387
M. Wt: 375.4 g/mol
InChI Key: ARMCOSUHNITSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Some derivatives, including those with the triazole moiety, have been synthesized and evaluated for their antimicrobial activities. Compounds with certain structural features demonstrated good to moderate activities against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antiviral Activities

  • Novel compounds possessing piperazine linkers showed potent bacterial biofilm inhibition and MurB enzyme inhibitory activities, with some showing better efficacy than Ciprofloxacin in biofilm inhibition tests. These findings highlight the potential of these compounds in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Synthesis of Novel Derivatives for Therapeutic Applications

  • Research has been conducted on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for their preparation. These compounds may have potential applications in drug development due to their varied biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Potential as Atypical Antipsychotic Agents

  • Compounds with structures related to "5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone" have been explored for their potential as atypical antipsychotic agents. These studies involve the synthesis and evaluation of novel benzamide derivatives with potent D2/5-HT2 antagonist activities, suggesting their utility in treating disorders such as schizophrenia with lower side effect profiles (Norman, Rigdon, Navas, & Cooper, 1994).

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-7-9-16(10-8-14)26-11-15(2)25(12-19(26)27)21(28)18-6-4-3-5-17(18)20-22-13-23-24-20/h3-10,13,15H,11-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMCOSUHNITSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=CC=C2C3=NC=NN3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.